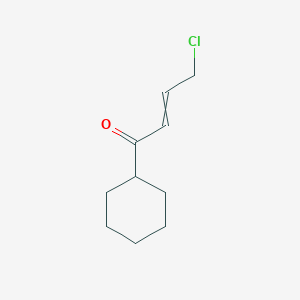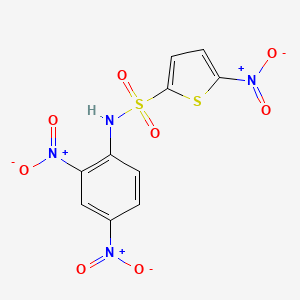![molecular formula C23H28OSi B14600891 Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane CAS No. 59821-16-8](/img/structure/B14600891.png)
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane is a complex organosilicon compound. This compound features a unique structure that combines a naphthalene ring, a cyclohexadiene ring, and a prop-2-en-1-yloxy group, all bonded to a silicon atom. The presence of these diverse functional groups makes this compound an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane typically involves multiple steps:
Formation of the naphthalen-1-yl cyclohexa-2,4-dien-1-yl intermediate: This step involves the Diels-Alder reaction between naphthalene and a suitable diene to form the cyclohexadiene ring.
Introduction of the prop-2-en-1-yloxy group: This can be achieved through an etherification reaction where the hydroxyl group of the intermediate reacts with prop-2-en-1-ol under acidic or basic conditions.
Attachment of the silicon atom: The final step involves the reaction of the intermediate with trimethylchlorosilane in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadiene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the double bonds in the cyclohexadiene ring, converting them into single bonds and forming cyclohexane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Cyclohexane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The presence of the silicon atom allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}germane: Contains a germanium atom instead of silicon, leading to different reactivity and stability.
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}stannane: Contains a tin atom, which can impart different biological activities and toxicities.
Uniqueness
The unique combination of a naphthalene ring, a cyclohexadiene ring, and a prop-2-en-1-yloxy group bonded to a silicon atom makes Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane distinct
Eigenschaften
CAS-Nummer |
59821-16-8 |
|---|---|
Molekularformel |
C23H28OSi |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
trimethyl-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)-prop-2-enoxymethyl]silane |
InChI |
InChI=1S/C23H28OSi/c1-5-18-24-22(25(2,3)4)23(16-9-6-10-17-23)21-15-11-13-19-12-7-8-14-20(19)21/h5-16,22H,1,17-18H2,2-4H3 |
InChI-Schlüssel |
KBYNIOCKTIVYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




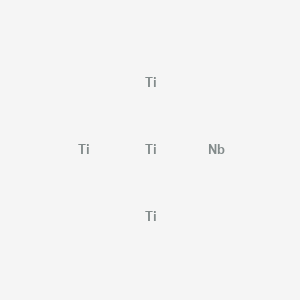
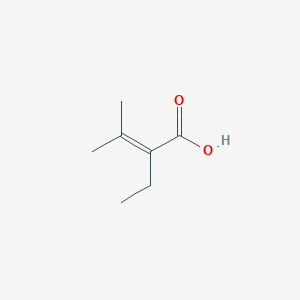
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
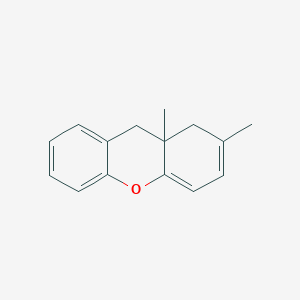
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
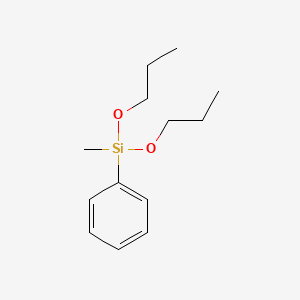
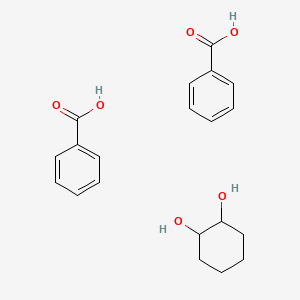
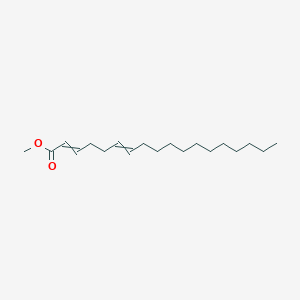
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
